An In-depth Technical Guide to N-(Tos-PEG4)-N-bis(PEG4-Boc)
An In-depth Technical Guide to N-(Tos-PEG4)-N-bis(PEG4-Boc)
This guide provides a comprehensive overview of the structure, properties, and potential applications of the branched polyethylene (B3416737) glycol (PEG) derivative, N-(Tos-PEG4)-N-bis(PEG4-Boc). This molecule is of significant interest to researchers and professionals in drug development and materials science due to its unique trifunctional nature, combining a tosyl (Tos) leaving group with two Boc-protected amine functionalities on a central nitrogen atom, all connected via tetraethylene glycol (PEG4) linkers.
Core Structure and Chemical Properties
N-(Tos-PEG4)-N-bis(PEG4-Boc) is a tertiary amine featuring three distinct PEG4 arms. One arm is terminated with a p-toluenesulfonyl (tosyl) group, while the other two arms are terminated with tert-butyloxycarbonyl (Boc) protected amines. This structure provides a versatile platform for subsequent chemical modifications.
The central nitrogen atom serves as a branch point, leading to a Y-shaped or tripodal architecture. Each arm consists of a flexible and hydrophilic PEG4 linker, which enhances the solubility of the molecule in aqueous and many organic solvents.
Inferred Chemical Structure:
The structure can be described as a central nitrogen atom bonded to:
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One -(CH₂CH₂O)₄-Ts chain (Tos-PEG4)
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Two -(CH₂CH₂O)₄-NHBoc chains (PEG4-Boc)
A visual representation of this structure is provided in the diagram below.
Caption: Molecular structure of N-(Tos-PEG4)-N-bis(PEG4-Boc).
Physicochemical Properties (Estimated)
| Property | Estimated Value | Notes |
| Molecular Formula | C₄₉H₈₉N₃O₁₈S | Calculated based on the inferred structure. |
| Molecular Weight | Approximately 1064.3 g/mol | Calculated based on the inferred structure. |
| Appearance | Expected to be a colorless to pale yellow oil or waxy solid. | Based on the properties of similar multi-arm PEG derivatives. |
| Solubility | Soluble in water, DMF, DMSO, and chlorinated solvents. | The hydrophilic PEG chains contribute to good solubility in a range of solvents. |
| Stability | Stable under neutral and basic conditions. The tosyl group may be susceptible to hydrolysis under strongly acidic or basic conditions. The Boc groups are labile in acidic conditions. | Store in a cool, dry place, protected from strong acids.[1] |
Synthesis and Experimental Protocols
A definitive, published synthesis for N-(Tos-PEG4)-N-bis(PEG4-Boc) is not currently available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of functionalized PEG derivatives.[2][3][4] The proposed workflow involves a multi-step process starting from commercially available materials.
Proposed Synthetic Workflow:
The synthesis could logically proceed through the formation of a di-Boc-protected PEG amine, followed by reaction with a tosylated PEG molecule.
Caption: Proposed synthetic workflow for N-(Tos-PEG4)-N-bis(PEG4-Boc).
Detailed Experimental Protocol (Hypothetical):
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Step 1: Synthesis of N-bis(PEG4-Boc) Amine
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Start with a commercially available di-amine with a central nitrogen, such as bis(2-(2-aminoethoxy)ethyl)amine.
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React this tri-amine with two equivalents of a Boc-protection reagent for the primary amines, such as di-tert-butyl dicarbonate (B1257347) (Boc)₂O, under basic conditions (e.g., triethylamine (B128534) in dichloromethane) to selectively protect the two terminal primary amines, leaving the central secondary amine free.
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Purify the resulting N-H-bis(PEG4-Boc) intermediate by column chromatography.
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Step 2: Synthesis of Tos-PEG4-Halide
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Start with tetraethylene glycol.
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Monotosylate one of the terminal hydroxyl groups using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction is often performed at low temperatures to favor monosubstitution.
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Convert the remaining hydroxyl group to a good leaving group, such as a bromide, using a reagent like triphenylphosphine (B44618) and carbon tetrabromide.
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Purify the Tos-PEG4-Br product.
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Step 3: Final Coupling Reaction
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React the N-H-bis(PEG4-Boc) from Step 1 with the Tos-PEG4-Br from Step 2 via a nucleophilic substitution reaction.
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The secondary amine of the N-H-bis(PEG4-Boc) will displace the bromide on the Tos-PEG4-Br. This reaction is typically carried out in an aprotic polar solvent like DMF with a non-nucleophilic base such as diisopropylethylamine (DIEA) to scavenge the HBr byproduct.
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The final product, N-(Tos-PEG4)-N-bis(PEG4-Boc), would be purified using column chromatography or preparative HPLC.
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Characterization: The structure of the final product should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the presence of the tosyl, Boc, and PEG protons and carbons in the correct ratios.
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Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the compound.
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FTIR Spectroscopy: To identify the characteristic functional group vibrations (e.g., sulfonyl, carbamate (B1207046) carbonyl).
Applications in Research and Drug Development
The trifunctional nature of N-(Tos-PEG4)-N-bis(PEG4-Boc) makes it a valuable building block in several areas of research and development.
Logical Relationships of Functional Groups for Applications:
Caption: Potential applications derived from the molecule's functional groups.
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PROTACs and Molecular Degraders: After deprotection of the Boc groups to reveal free amines, this molecule can serve as a branched linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). One amine could be conjugated to a ligand for a target protein, and the other to a ligand for an E3 ubiquitin ligase. The tosyl group could be substituted with another functional group or a third ligand. The branched nature of the linker can influence the spatial orientation and distance between the two ligands, which is critical for efficient ternary complex formation and target degradation.[5]
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Branched Drug Conjugates: The three arms of the molecule can be used to attach different moieties. For example, the tosyl group can be displaced by a targeting ligand (e.g., a small molecule that binds to a cancer cell receptor). Following Boc deprotection, two different drug molecules could be attached to the amine groups. This would create a branched drug delivery system with a high drug-to-linker ratio.
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Surface Modification and Biomaterials: The tosyl group can be used to covalently attach the molecule to surfaces containing nucleophilic groups (e.g., amines or thiols on a biosensor or nanoparticle). The Boc-protected amines can then be deprotected and used for further functionalization, such as the attachment of biomolecules or antifouling agents.
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Hydrogel Formation: After deprotection, the resulting tri-amine can act as a cross-linker in the formation of hydrogels. The PEG chains would contribute to the hydrophilicity and biocompatibility of the resulting hydrogel network.[3]
References
- 1. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 2. US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
